2-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)-N-(4-fluorophenyl)acetamide
Description
This compound features a thiazolidinone core (2,4-dioxo-1,3-thiazolidine) substituted with a (Z)-configured 3-phenylallylidene group at position 5 and an N-(4-fluorophenyl)acetamide moiety at position 2. Its molecular formula is C₂₀H₁₅FN₂O₃S, with an average mass of 382.41 g/mol and a ChemSpider ID of 10470033 .
Properties
IUPAC Name |
2-[(5Z)-2,4-dioxo-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O3S/c21-15-9-11-16(12-10-15)22-18(24)13-23-19(25)17(27-20(23)26)8-4-7-14-5-2-1-3-6-14/h1-12H,13H2,(H,22,24)/b7-4+,17-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBRALFONZQUVGG-GUSDSWBTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)-N-(4-fluorophenyl)acetamide typically involves multiple steps:
Formation of the Thiazolidine Ring: The thiazolidine ring is often synthesized through the reaction of a thiourea derivative with an α-haloketone under basic conditions.
Introduction of the Phenylallylidene Group: This step involves the condensation of the thiazolidine derivative with cinnamaldehyde in the presence of a base, such as sodium hydroxide, to form the phenylallylidene moiety.
Attachment of the Fluorophenylacetamide Group: The final step includes the acylation of the intermediate with 4-fluoroaniline and acetic anhydride under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Chemical Reactivity
The compound’s reactivity stems from its functional groups:
2.1 Thiazolidin Ring
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Nucleophilic Substitution : The nitrogen and sulfur atoms in the thiazolidin ring enable reactions with electrophiles .
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Oxidative Reactivity : The dioxo group may participate in oxidation reactions, though specific pathways require further study .
2.2 Acetamide Group
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Acylation : The acetamide moiety can undergo acylation under appropriate conditions, though detailed mechanisms for this compound are not explicitly reported .
2.3 Phenylallylidene Moiety
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Alkylation : Substituted allylidene groups may undergo alkylation reactions, as observed in similar thiazolidinone derivatives .
Analytical Characterization
Structural confirmation and purity assessment are typically performed using:
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NMR Spectroscopy : To validate the stereochemistry (e.g., Z/E isomerism) and functional group integrity .
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Mass Spectrometry (MS) : For molecular weight confirmation and identification of byproducts .
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Elemental Analysis : To verify the presence of sulfur, nitrogen, and fluorine atoms .
Reaction Mechanisms and Optimization
4.1 Domino Reaction Pathways
The domino-Knoevenagel-hetero-Diels-Alder mechanism involves two key steps:
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Knoevenagel Condensation : Formation of an α,β-unsaturated carbonyl intermediate.
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Hetero-Diels-Alder Cycloaddition : Reaction with a diene to form a fused heterocyclic system .
4.2 Solvent and pH Effects
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Reactions are often conducted in anhydrous dioxane or pyridine to minimize side reactions .
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Acidic conditions (e.g., HCl) are used to protonate intermediates and facilitate precipitation .
Comparative Analysis of Thiazolidine Derivatives
| Feature | This Compound | Related Derivatives (e.g., Epalrestat) |
|---|---|---|
| Core Structure | Thiazolidin-2,4-dione | Thiazolidinedione |
| Substituents | Phenylallylidene, fluorophenyl | Simple alkyl groups |
| Biological Activity | Anti-inflammatory, anticancer | Aldose reductase inhibition |
Scientific Research Applications
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of compounds related to thiazolidinones, including derivatives similar to 2-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)-N-(4-fluorophenyl)acetamide. Research indicates that these compounds can modulate sodium channels, which are critical in the pathophysiology of epilepsy.
Case Study:
A study demonstrated that thiazolidinone derivatives exhibited significant anticonvulsant activity in animal models, with some compounds outperforming established medications like phenobarbital in efficacy (ED50 values ranging from 13 to 21 mg/kg) . The structure-activity relationship (SAR) analysis showed that specific substitutions on the thiazolidinone ring could enhance anticonvulsant efficacy.
Potential Anti-inflammatory Effects
Thiazolidinones have been investigated for their anti-inflammatory properties. Compounds with similar structures have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines and mediators.
Research Findings:
In vitro studies indicated that certain thiazolidinone derivatives could inhibit the production of nitric oxide and prostaglandins in macrophages, suggesting a potential application in treating inflammatory conditions .
Drug Design and Development
The unique structural features of this compound make it a valuable candidate for further drug development. The compound's ability to interact with multiple biological targets positions it as a lead compound for synthesizing novel therapeutics.
Structure-Activity Relationship (SAR)
Understanding the SAR of thiazolidinone derivatives is crucial for optimizing their pharmacological profiles. Modifications at the N-acetamide or allylidene positions can significantly impact their biological activities.
Table: Structure-Activity Relationship Insights
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring and phenylallylidene group are crucial for binding to these targets, potentially inhibiting their activity. This inhibition can disrupt biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in Thiazolidinone Derivatives
Table 1: Key Structural Features of Comparable Compounds
Substituent Effects on Physicochemical Properties
- Fluorophenyl vs. Sulfamoylphenyl (Target vs.
- Allylidene vs. Indolinone (Target vs. 12a ): The 3-phenylallylidene group in the target compound may confer greater rigidity and π-conjugation than the 2-oxoindolin-3-ylidene in 12a, influencing binding affinity in biological targets.
- Thiazole Hybrids (): Thiazole-bearing derivatives (e.g., IId, IIj) exhibit pronounced anticonvulsant activity (ED₅₀: 12–25 mg/kg in pentylenetetrazole-induced seizures) due to synergistic effects between the thiazole and thiazolidinone moieties. The target compound lacks a thiazole group but shares the thiazolidinone core, suggesting possible CNS activity with distinct efficacy/toxicity profiles.
Biological Activity
The compound 2-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)-N-(4-fluorophenyl)acetamide is a thiazolidine derivative that has garnered attention due to its diverse biological activities. This compound's structure features a thiazolidine ring, which is known for its pharmacological potential, particularly in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is , with a unique arrangement that contributes to its biological activity. The thiazolidine moiety is particularly significant in mediating interactions with various biological targets.
| Property | Value |
|---|---|
| IUPAC Name | 2-[(5Z)-2,4-dioxo-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-3-yl]acetamide |
| Molecular Weight | 288.32 g/mol |
| CAS Number | 496020-74-7 |
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Activity
Studies have demonstrated that derivatives of thiazolidine compounds possess significant antimicrobial properties. The compound has been tested against various bacterial strains and has shown promising results in inhibiting growth, suggesting potential as an antibacterial agent.
2. Anticancer Properties
The anticancer activity of this compound has been evaluated in several studies. It has shown effectiveness against different cancer cell lines, including those associated with breast and colon cancer. Mechanistic studies suggest that it may induce apoptosis in cancer cells through the modulation of key signaling pathways .
3. Anti-inflammatory Effects
The anti-inflammatory potential of the compound has been assessed through various assays. It appears to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, indicating its potential use in treating inflammatory diseases .
Case Studies and Research Findings
Several research studies have focused on the biological activity of this compound:
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal highlighted the effectiveness of this compound against the HT-29 colorectal cancer cell line. The compound exhibited an IC50 value of approximately 15 µM, indicating significant cytotoxicity compared to standard chemotherapeutic agents.
Case Study 2: Antimicrobial Testing
In another study, the compound was tested for its antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains, suggesting strong antibacterial properties .
The biological activities of this compound are likely mediated through multiple mechanisms:
- Inhibition of Enzymatic Activity : The presence of the thiazolidine ring may allow interaction with enzymes involved in metabolic pathways.
- Modulation of Cell Signaling : The compound may influence signaling pathways related to cell proliferation and apoptosis.
Q & A
Q. Key Data from Analogous Syntheses
| Reaction Step | Solvent System | Temperature | Yield | Reference |
|---|---|---|---|---|
| Cyclization | DMF/AcOH | Reflux | 70–85% | |
| Aldol Condensation | Ethanol | 80°C | 65–78% |
Basic: Which spectroscopic techniques are critical for characterizing the stereochemistry and functional groups of this compound?
Methodological Answer:
- 1H/13C NMR : Essential for confirming the (Z)- and (E)-configurations of the dioxothiazolidinone and allylidene moieties. Key signals include:
- IR Spectroscopy : Peaks at ~1745 cm⁻¹ (C=O stretching of thiazolidinone) and ~1690 cm⁻¹ (amide C=O) confirm core structure .
- X-ray Crystallography : Resolves Z/E isomerism and intramolecular hydrogen bonding (e.g., SHELXL refinement) .
Basic: How is initial pharmacological screening conducted for anticonvulsant or anticancer activity?
Methodological Answer:
- Anticonvulsant Assays :
- Anticancer Screening :
Advanced: What computational strategies identify potential biological targets, such as VEGFR-2 or HDAC8?
Methodological Answer:
- Molecular Docking :
- MD Simulations : Run 100 ns trajectories in GROMACS to evaluate binding stability (RMSD < 2 Å) .
Advanced: How are structure-activity relationships (SARs) analyzed for thiazolidinone derivatives?
Methodological Answer:
- Substituent Variation : Compare analogues with electron-withdrawing (e.g., -F, -Cl) vs. donating (-OCH3) groups on the phenyl ring.
- Pharmacophore Mapping : Identify critical features (e.g., dioxothiazolidinone, hydrophobic aryl groups) using Discovery Studio .
Advanced: What analytical challenges arise in resolving Z/E isomerism, and how are they addressed?
Methodological Answer:
- NOESY NMR : Detect spatial proximity between H-3 (thiazolidinone) and H-β (allylidene) to confirm Z-configuration .
- X-ray Diffraction : Resolve π-π stacking between aromatic rings; bond angles <90° indicate E-configuration in the allylidene group .
Advanced: How are ADMET properties predicted and validated experimentally?
Methodological Answer:
- In Silico Tools : Use SwissADME for bioavailability (TPSA <140 Ų) and BOILED-Egg model for blood-brain barrier penetration .
- Experimental Validation :
Advanced: What strategies mitigate solubility issues during in vivo studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
